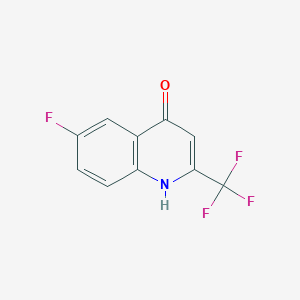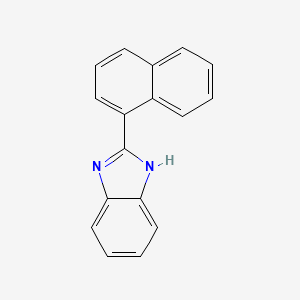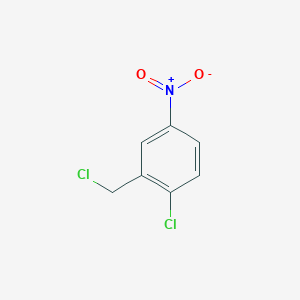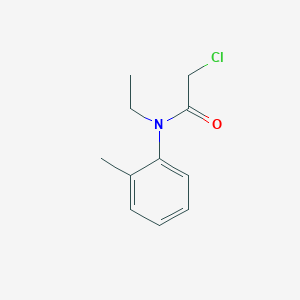
2-クロロ-N-エチル-N-(2-メチルフェニル)アセトアミド
説明
2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is a chemical compound with the molecular formula C11H14ClNO. It is a member of the chloroacetanilide family, which is known for its applications in various fields, particularly as herbicides. This compound is structurally characterized by the presence of a chloro group, an ethyl group, and a methylphenyl group attached to an acetamide backbone.
科学的研究の応用
2-chloro-N-ethyl-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Employed in the formulation of herbicides and pesticides for agricultural use
作用機序
Target of Action
The primary target of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) . This compound is a selective pre-emergence herbicide .
Mode of Action
2-chloro-N-ethyl-N-(2-methylphenyl)acetamide inhibits the elongation of C18 and C16 fatty acids species to form VLCFAs . It also inhibits geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway .
Biochemical Pathways
The compound affects the fatty acid elongation pathway and the gibberellin pathway . By inhibiting these pathways, it prevents the formation of VLCFAs and disrupts the normal functioning of germinating plants .
Pharmacokinetics
It is known that the compound is absorbed by the shoots and roots of germinating plants .
Result of Action
The inhibition of fatty acid elongation and the gibberellin pathway by 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide results in the disruption of normal plant growth . This makes it effective as a pre-emergence herbicide .
Action Environment
The efficacy and stability of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide can be influenced by environmental factors. For instance, some moisture is required following pre-emergence application for the compound to be effective . It is more active in dry conditions than other chloroacetamide herbicides .
生化学分析
Biochemical Properties
2-chloro-N-ethyl-N-(2-methylphenyl)acetamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, inhibiting their activity and thereby affecting the synthesis of fatty acids. This compound also binds to proteins involved in cell signaling pathways, altering their function and leading to changes in cellular responses. The nature of these interactions is primarily inhibitory, as 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide disrupts the normal function of these biomolecules .
Cellular Effects
The effects of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis. Additionally, it affects the expression of genes involved in lipid metabolism, leading to changes in the levels of fatty acids and other metabolites within the cell .
Molecular Mechanism
At the molecular level, 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding interaction is often competitive, where the compound competes with the natural substrate of the enzyme. Furthermore, 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide can induce conformational changes in proteins, affecting their function and stability. These molecular interactions lead to the inhibition of enzyme activity and subsequent changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are crucial for understanding the long-term impact of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide on biological systems .
Dosage Effects in Animal Models
The effects of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects such as liver toxicity, kidney damage, and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing harm to the organism .
Metabolic Pathways
2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is involved in several metabolic pathways, primarily related to lipid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, affecting the synthesis and degradation of fatty acids. The compound can also influence metabolic flux, leading to changes in the levels of various metabolites within the cell. These interactions highlight the compound’s role in regulating metabolic pathways and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and cellular context. Once inside the cell, the compound can bind to transporters and binding proteins, affecting its localization and accumulation. These transport and distribution mechanisms are essential for understanding how 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide exerts its effects on different cellular compartments .
Subcellular Localization
The subcellular localization of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide in these compartments can affect its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methyl aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently .
化学反応の分析
Types of Reactions
2-chloro-N-ethyl-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of N-ethyl-N-(2-methylphenyl)acetamide derivatives.
Oxidation: Formation of N-ethyl-N-(2-methylphenyl)acetamide N-oxide.
Reduction: Formation of N-ethyl-N-(2-methylphenyl)ethylamine.
類似化合物との比較
Similar Compounds
Acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide
Alachlor: 2-chloro-2’,6’-diethyl-N-(methoxymethyl)acetanilide
Uniqueness
2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is unique due to its specific structural features and the presence of an ethyl group, which differentiates it from other chloroacetanilides. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
特性
IUPAC Name |
2-chloro-N-ethyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13(11(14)8-12)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVONEMFKQDVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304441 | |
| Record name | 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6933-00-2 | |
| Record name | NSC165805 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


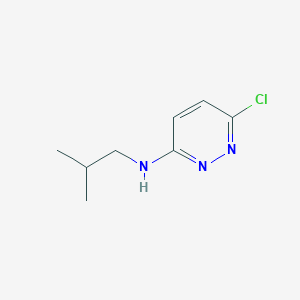
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)



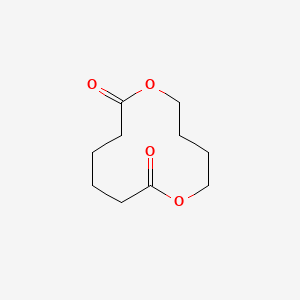
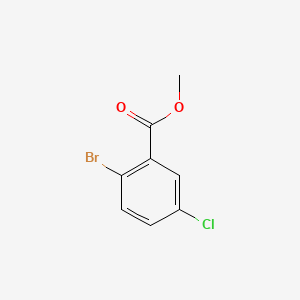

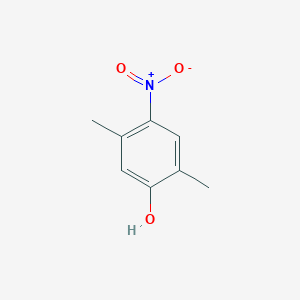
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1362427.png)

